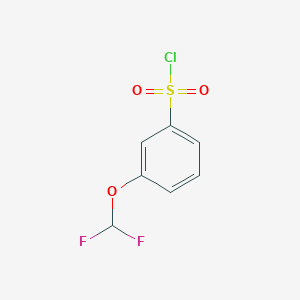
Ácido 2,3-dioxoindolina-7-carboxílico
Descripción general
Descripción
El ácido 2,3-dioxoindolina-7-carboxílico es un compuesto orgánico con la fórmula molecular C9H5NO4. Se caracteriza por una estructura de anillo de indolina con dos grupos ceto en las posiciones 2 y 3, y un grupo ácido carboxílico en la posición 7. Este compuesto es un sólido de color blanco a amarillo pálido con solubilidad limitada en agua .
Aplicaciones Científicas De Investigación
El ácido 2,3-dioxoindolina-7-carboxílico tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2,3-dioxoindolina-7-carboxílico implica su interacción con varios objetivos moleculares y vías. El compuesto puede actuar como un inhibidor de enzimas o receptores específicos, modulando procesos biológicos como la señalización celular, la apoptosis y la inflamación . Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Compuestos Similares:
Isatina: Comparte una estructura de indolina similar pero carece del grupo ácido carboxílico.
Indol-2,3-diona: Estructura similar con grupos ceto en las posiciones 2 y 3 pero sin el grupo ácido carboxílico.
Indolina-2,3-diona: Similar a la indol-2,3-diona pero con un anillo de indolina reducido.
Unicidad: El ácido 2,3-dioxoindolina-7-carboxílico es único debido a la presencia de ambos grupos ceto y un grupo ácido carboxílico, lo que confiere una reactividad química y actividad biológica distintas. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones sintéticas y de investigación .
Análisis Bioquímico
Biochemical Properties
2,3-Dioxoindoline-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of quinazoline and substituted aniline derivatives through pH-sensitive cyclization chemistry . The compound’s interaction with enzymes such as sulfuric acid and sodium azide facilitates the production of isatoic anhydride-8-amide, which is a key intermediate in these reactions .
Cellular Effects
2,3-Dioxoindoline-7-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, including alterations in the immune response and metabolic status . Additionally, the compound’s interaction with gut microbiota-derived indoles plays a role in maintaining intestinal homeostasis and impacting liver metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Dioxoindoline-7-carboxylic acid involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to interact with specific enzymes, leading to the production of various derivatives. For example, the Schmidt reaction of 2,3-Dioxoindoline-7-carboxylic acid with sulfuric acid and sodium azide results in the formation of isatoic anhydride-8-amide . This reaction highlights the compound’s ability to facilitate the synthesis of bioactive compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dioxoindoline-7-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can be efficiently synthesized and remains stable under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 2,3-Dioxoindoline-7-carboxylic acid vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
2,3-Dioxoindoline-7-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different derivatives. For example, the compound can be converted into isatoic anhydride-8-amide through the Schmidt reaction . This conversion highlights the compound’s role in metabolic flux and the production of bioactive compounds.
Transport and Distribution
The transport and distribution of 2,3-Dioxoindoline-7-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity. Studies have shown that the compound can be efficiently transported and distributed within cells, leading to its accumulation in specific compartments .
Subcellular Localization
The subcellular localization of 2,3-Dioxoindoline-7-carboxylic acid is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido 2,3-dioxoindolina-7-carboxílico se puede sintetizar a partir del ácido antranílico a través de una serie de reacciones. Un método común implica la oxidación del ácido antranílico para formar isatina, que luego se oxida adicionalmente para producir ácido 2,3-dioxoindolina-7-carboxílico . La reacción generalmente ocurre en presencia de ácido sulfúrico y azida de sodio a temperatura ambiente, lo que produce el producto deseado con alta eficiencia .
Métodos de Producción Industrial: La producción industrial del ácido 2,3-dioxoindolina-7-carboxílico sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y condiciones de reacción controladas para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante cristalización u otras técnicas de separación .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 2,3-dioxoindolina-7-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden convertir los grupos ceto en grupos hidroxilo.
Sustitución: El grupo ácido carboxílico se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Reactivos como cloruro de tionilo o pentacloruro de fósforo pueden facilitar las reacciones de sustitución.
Productos Principales:
Oxidación: Produce diversos derivados oxidados.
Reducción: Produce derivados de indolina hidroxilados.
Sustitución: Resulta en compuestos de indolina sustituidos con diferentes grupos funcionales.
Comparación Con Compuestos Similares
Isatin: Shares a similar indoline structure but lacks the carboxylic acid group.
Indole-2,3-dione: Similar structure with keto groups at positions 2 and 3 but without the carboxylic acid group.
Indoline-2,3-dione: Similar to indole-2,3-dione but with a reduced indoline ring.
Uniqueness: 2,3-Dioxoindoline-7-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Propiedades
IUPAC Name |
2,3-dioxo-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-7-4-2-1-3-5(9(13)14)6(4)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODQCZSWXEDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381427 | |
| Record name | 2,3-dioxoindoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25128-35-2 | |
| Record name | 2,3-dioxoindoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dioxoindoline-7-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2NA6BPS7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















